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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and detailed information for the
utilization of octyl butyrate as a flavoring agent in food science research.

Application Notes

Octyl butyrate (also known as octyl butanoate) is an ester recognized for its characteristic
fruity and floral aroma. It is a valuable compound for food scientists aiming to impart or
enhance specific flavor profiles in a variety of food and beverage products.

1. Flavor Profile and Sensory Characteristics

Octyl butyrate possesses a complex aroma profile, often described as having notes of:
o Fruity: Green, slightly waxy, with nuances of apricot and pear.

» Floral: Mildly floral and sweet.

o Other: A subtle fatty undertone may be perceived at higher concentrations.

Its taste is characterized as sweet and fruity.

2. Applications in Food Products
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Octyl butyrate is a versatile flavoring agent suitable for a wide range of food applications. It is
particularly effective in products where a fresh, fruity, and slightly floral character is desired.
Common applications include:

Beverages: Fruit juices, flavored waters, and alcoholic beverages to enhance fruity notes.

Confectionery: Hard and soft candies, chewing gum, and fruit fillings for a distinct fruity
flavor.

Dairy Products: Yogurts, ice creams, and flavored milk to add a creamy, fruity dimension.

Baked Goods: Fillings for pastries and cakes to provide a bright, fruity aroma and taste.

w

. Regulatory Status

Octyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring
substance by major regulatory bodies, including the U.S. Food and Drug Administration (FDA)
and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Researchers should
always adhere to the specific regulatory guidelines of their region.

Data Presentation

The following tables summarize quantitative data related to the use of octyl butyrate.

Table 1: Recommended Usage Levels of Octyl Butyrate in Various Food Categories
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Maximum Usage Level

Food Category Typical Usage Level (ppm)
(ppm)

Non-alcoholic beverages 05-5 10
Alcoholic beverages 1-10 20
Hard candy 2-10 30
Soft candy & Chewing gum 1-8 25
Frozen dairy products 1-5 15
Gelatins and puddings 05-3 10
Baked goods (fillings) 2-8 20

Note: These values are indicative and should be optimized based on the specific food matrix
and desired flavor intensity.

Table 2: Example Sensory Lexicon for Descriptive Analysis of Octyl Butyrate in a Beverage
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Attribute Definition Reference Standard
Aroma
Eruit The general perception of A solution of 5 ppm isoamyl
ruity - _
fruitiness. acetate Iin water.
G The aroma associated with A solution of 1 ppm cis-3-
reen
fresh, unripe fruit or cut grass. hexenol in water.
W The aroma associated with the A piece of unscented paraffin
axy _
skin of an apple or a candle. wax.
Floral The aroma associated with A solution of 2 ppm linalool in
ora
fresh flowers. water.
Flavor
The perception of sweetness )
Sweet A 2% sucrose solution.
on the tongue.
Eruit The retronasal perception of A commercial pear-flavored
ruity -
fruitiness. hard candy.
G The retronasal perception of A commercial green apple-
reen
green notes. flavored beverage.
Mouthfeel
] ] The persistence of flavor after
Lingering N/A

expectoration.

Experimental Protocols

Detailed methodologies for key experiments involving octyl butyrate are provided below.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a descriptive sensory analysis to characterize

the flavor profile of octyl butyrate in a model beverage.

1. Panelist Selection and Training:
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Recruit 10-12 individuals with prior sensory evaluation experience.
Screen panelists for their ability to detect and describe basic tastes and fruity aromas.

Conduct a minimum of 15 hours of training to familiarize the panel with the sensory lexicon
(Table 2) and the use of the rating scale. Provide reference standards for each attribute.

. Sample Preparation:
Prepare a base solution of 5% sucrose in deionized water.

Prepare test samples by adding octyl butyrate to the base solution at three different
concentrations (e.g., 1 ppm, 5 ppm, and 10 ppm).

Prepare a control sample containing only the base solution.
Code all samples with three-digit random numbers.
. Evaluation Procedure:

Present 15 mL of each sample to the panelists in a randomized order in individual sensory
booths under white light.

Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.

Panelists will rate the intensity of each attribute from the lexicon on a 15-cm unstructured line
scale anchored with "low" and "high" at the ends.

Provide unsalted crackers and deionized water for palate cleansing between samples. A
mandatory 2-minute break should be enforced between samples.

. Data Analysis:

Measure the distance from the "low" anchor to the panelist's mark on the line scale for each
attribute.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences
between samples for each attribute.
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e Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ
significantly.

 Visualize the results using a spider web plot to compare the sensory profiles of the different
concentrations.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol details the procedure for identifying the aroma-active compounds, including octyl
butyrate, in a food product.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

 Homogenize 5 g of the food sample with 10 mL of deionized water in a 20 mL headspace
vial.

e Add 2 g of sodium chloride to enhance the release of volatile compounds.
o Equilibrate the vial at 40°C for 15 minutes.
e Expose a 50/30 um DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
2. GC-O System and Parameters:
o Gas Chromatograph: Agilent 7890B or equivalent.
e Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.
* Injector Temperature: 250°C (splitless mode for 1 min).
e Oven Temperature Program:
o Initial temperature: 40°C, hold for 2 minutes.
o Ramp 1: 5°C/min to 150°C.
o Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

e Carrier Gas: Helium at a constant flow of 1.2 mL/min.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Effluent Split: The column effluent is split 1:1 between the mass spectrometer (MS) detector
and the olfactometry port.

Olfactometry Port: Heated to 220°C with humidified air delivered at 30 mL/min.
. Olfactometry Procedure:

A trained panelist sniffs the effluent from the olfactometry port throughout the
chromatographic run.

The panelist records the retention time, duration, and a descriptor for each perceived aroma.
The intensity of each aroma can be rated on a scale (e.g., 0-5).

. Data Analysis:
Correlate the retention times of the perceived aromas with the peaks from the MS detector.

Identify the compounds responsible for the aromas by comparing their mass spectra with a
library (e.g., NIST) and by running authentic standards.

Calculate the Odor Activity Value (OAV) for identified compounds by dividing their
concentration (determined by GC-MS) by their odor threshold.[1] An OAV greater than 1
indicates that the compound is likely to contribute to the overall aroma of the product.[2]

Mandatory Visualizations
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Caption: Workflow for sensory evaluation of octyl butyrate.
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Caption: G-protein coupled receptor signaling pathway for olfaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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